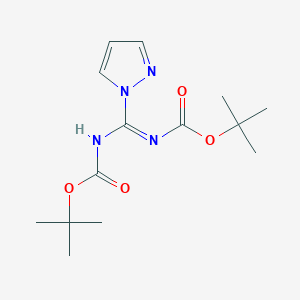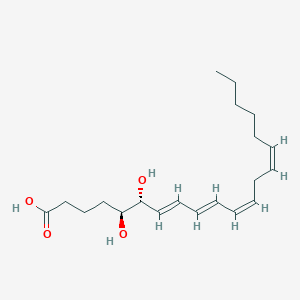
5S,6R-DiHETE
説明
5S,6R-DiHETE is a naturally occurring polyunsaturated fatty acid (PUFA) found in a variety of foods, including fish, nuts, and certain plant oils. It is an important component of the human diet and has been studied for its potential health benefits. This compound is a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA). It is known to have anti-inflammatory, anti-oxidative, and anti-atherogenic properties.
科学的研究の応用
抗炎症特性
5S,6R-DiHETEは、アラキドン酸から誘導された、新しく発見された生物活性のある抗炎症性脂質メディエーターです 。炎症を軽減する上で、治療上の可能性を示すことが明らかになっています。
大腸炎の治療
5,6-DiHETEを経口投与すると、マウスにおいてデキストラン硫酸ナトリウム(DSS)誘発性大腸炎を効果的に軽減することが示されています 。また、この化合物は、DSS誘発性下痢からの回復を促進し、大腸炎の炎症を大幅に改善することが判明しました 。
ロイコトリエン受容体との相互作用
This compoundは、ロイコトリエン受容体(LTD4受容体)によって認識されます 。この相互作用は、ロイコトリエン受容体の活性に関連する状態の治療における可能性を示唆しています。
回腸収縮の誘導
This compoundは、モルモットの単離回腸で収縮を誘導することが判明しています 。これは、消化器系の研究と治療における可能性を示唆しています。
保護されたジヒドロキシアミドの合成
(5S,6RS)-6-アルキル-5-ベンジルオキシ-6-ヒドロキシ-2-ピペリジノンとその互変異性体の環状開裂ケトアミドのジアステレオ選択的還元に基づいて、(4S,5S)-4-ベンジルオキシ-5-ヒドロキシ-N-(4-メトキシベンジル)アミドへの一般的なアプローチが記載されています 。これは、複雑な有機化合物の合成における可能性を示唆しています。
生物活性
This compoundは、高濃度で生成されると、LTD4様活性を示します 。これは、LTD4の活性に関連する状態における治療上の可能性を示唆しています。
作用機序
Target of Action
5S,6R-DiHETE, also known as (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid or 5(S),6®-diHETE, primarily targets leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating various physiological responses, including the contraction of smooth muscles in the ileum .
Mode of Action
This compound interacts with its target, the leukotriene receptors, and can induce contraction in the isolated ileum of guinea pigs . This effect can be inhibited by LTD4 receptor antagonists, indicating that this compound acts as an agonist at these receptors .
Biochemical Pathways
It is known that this compound is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene a4 (lta4) . Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE .
Result of Action
The primary known effect of this compound is the induction of contraction in the isolated ileum of guinea pigs . This suggests that this compound may play a role in regulating gastrointestinal motility.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of LTD4 receptor antagonists can inhibit the action of this compound Additionally, factors such as pH, temperature, and the presence of other metabolites could potentially affect the stability and efficacy of this compound
生化学分析
Biochemical Properties
5(S),6®-diHETE is recognized by leukotriene receptors, specifically LTD4 receptors . This interaction suggests that 5(S),6®-diHETE plays a role in the regulation of leukotriene-mediated responses. It can induce contractions in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists .
Cellular Effects
The effects of 5(S),6®-diHETE on cells are primarily mediated through its interaction with LTD4 receptors. By binding to these receptors, 5(S),6®-diHETE can influence cell function, including impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5(S),6®-diHETE involves its binding to LTD4 receptors. This binding can induce certain cellular responses, such as contractions in the guinea pig isolated ileum . This suggests that 5(S),6®-diHETE may exert its effects at the molecular level through enzyme activation or inhibition and changes in gene expression.
Dosage Effects in Animal Models
It is known that this compound can induce contractions in the guinea pig isolated ileum , suggesting that it may have dose-dependent effects in animal models.
Metabolic Pathways
5(S),6®-diHETE is a metabolite of arachidonic acid . It is involved in the leukotriene metabolic pathway, where it interacts with LTD4 receptors .
Transport and Distribution
Given its interaction with LTD4 receptors , it is likely that it is transported to sites where these receptors are present.
Subcellular Localization
Given its interaction with LTD4 receptors , it is likely that it is localized to areas of the cell where these receptors are present.
特性
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9-,12-11+,15-13+/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-NSEFZGNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82948-87-6 | |
| Record name | (5S,6S)-Dihydroxy-(7E,9E,11Z,14Z)-eicosatetraenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological role of 5S,6R-diHETE and how does it differ from Leukotriene D4 (LTD4)?
A: Both this compound and LTD4 are products of the 5-lipoxygenase pathway of arachidonic acid metabolism. While LTD4 is a potent bronchoconstrictor, primarily known for its role in asthma and inflammation, this compound exhibits a milder effect on lung parenchyma []. Interestingly, research suggests that both compounds may act via similar receptors in the lung, although these receptors appear less specific than those found in the ileum [].
Q2: Can this compound be used as a precursor for the synthesis of Lipoxin A4 (LXA4)?
A: While this compound is structurally similar to a known LXA4 precursor, research indicates that human epithelial 15-lipoxygenase-2 (h15-LOX-2), a key enzyme in LXA4 synthesis, does not readily convert this compound to LXA4 []. This suggests that the specific structural requirements for h15-LOX-2 activity are not fully met by this compound [].
Q3: How does the presence of this compound in gingival tissue relate to periodontal inflammation?
A: Research indicates a strong correlation between the subgingival microbiome composition and the levels of specific lipid mediators, including this compound, in individuals with periodontitis []. While the exact mechanisms are still under investigation, these findings suggest that this compound may play a role in modulating the inflammatory response and influencing the microbial community within the gingival sulcus [].
Q4: Can this compound activate the aryl hydrocarbon receptor (AHR)?
A: Yes, research has demonstrated that this compound, along with its 5S,6S-diHETE isomer, can directly bind to and activate the AHR in vitro []. This finding is significant as it suggests a potential link between this compound, a product of the inflammatory 5-lipoxygenase pathway, and the AHR, a receptor involved in xenobiotic metabolism and immune responses [].
Q5: Is there a difference in the capacity of airway epithelial cells from individuals with and without Cystic Fibrosis to synthesize LXA4 from this compound?
A: Research suggests that airway epithelial cells from individuals with Cystic Fibrosis demonstrate a reduced capacity to convert this compound to LXA4 compared to cells from individuals without Cystic Fibrosis []. This difference in LXA4 synthesis capacity may be linked to reduced expression of 15-LOX-2 in cells from individuals with Cystic Fibrosis, potentially contributing to the persistent inflammation observed in this disease [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,3-a]pyrene](/img/structure/B32191.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B32192.png)
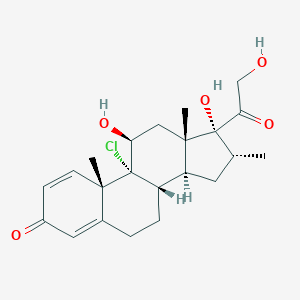

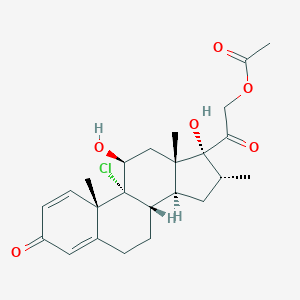
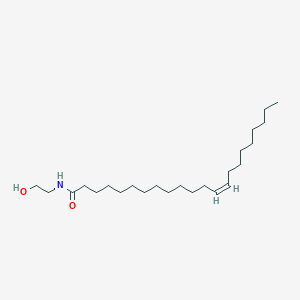




![5-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B32228.png)
